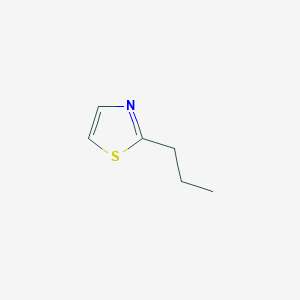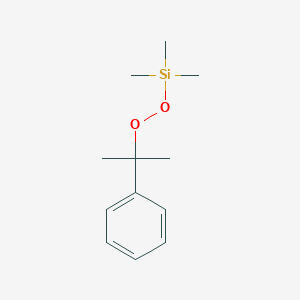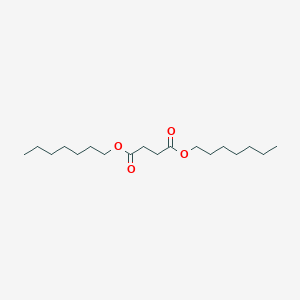
Diheptyl succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diheptyl succinate is a chemical compound that belongs to the class of aliphatic diesters. It is commonly used in scientific research as a solvent, plasticizer, and emollient.
科学研究应用
Diheptyl succinate has a wide range of applications in scientific research. It is used as a solvent for the preparation of various chemical compounds such as resins, polymers, and adhesives. It is also used as a plasticizer in the production of PVC and other polymers. Additionally, diheptyl succinate is used as an emollient in the cosmetic industry.
作用机制
The mechanism of action of diheptyl succinate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing the flexibility and durability of the polymer. It is also believed to act as a solvent by dissolving the polymer chains and facilitating their reaction.
生化和生理效应
Diheptyl succinate has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
实验室实验的优点和局限性
Diheptyl succinate has several advantages and limitations for lab experiments. Its high boiling point and low viscosity make it an ideal solvent for high-temperature reactions. It is also non-toxic and non-carcinogenic, making it safe to handle. However, its low solubility in water and some organic solvents limits its use in certain experiments.
未来方向
There are several future directions for the use of diheptyl succinate in scientific research. One potential application is in the production of biodegradable polymers. Diheptyl succinate can be used as a plasticizer for biodegradable polymers such as polylactic acid, making them more flexible and durable. Another potential application is in the development of new solvents for high-temperature reactions. Diheptyl succinate can be modified to improve its solubility and reactivity, making it more versatile in a wider range of experiments.
Conclusion:
In conclusion, diheptyl succinate is a versatile compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diheptyl succinate in various fields of science.
合成方法
Diheptyl succinate can be synthesized by the esterification reaction between heptanol and succinic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The product is then purified by distillation and recrystallization.
属性
CAS 编号 |
15872-89-6 |
|---|---|
产品名称 |
Diheptyl succinate |
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
diheptyl butanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-15-21-17(19)13-14-18(20)22-16-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI 键 |
PBZAGXRVDLNBCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
规范 SMILES |
CCCCCCCOC(=O)CCC(=O)OCCCCCCC |
其他 CAS 编号 |
15872-89-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



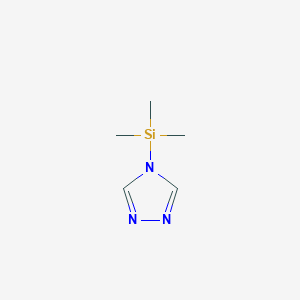
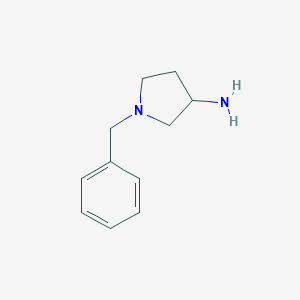
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
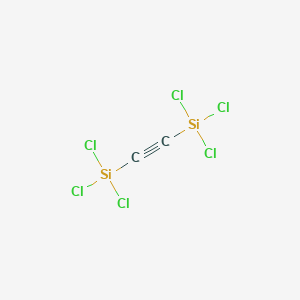
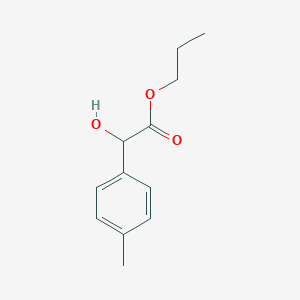
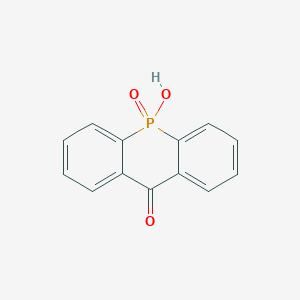
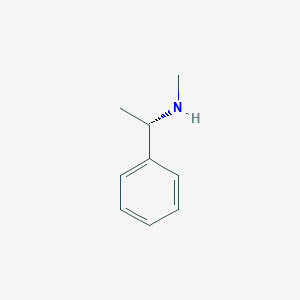
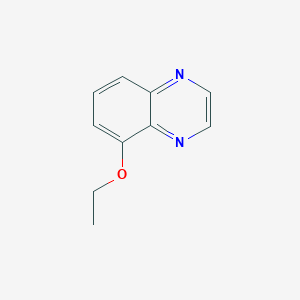
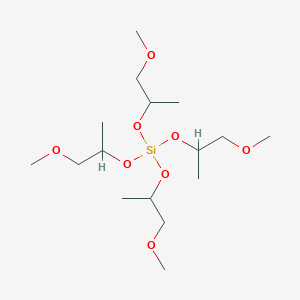
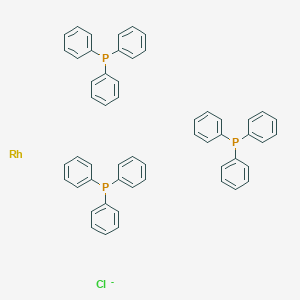
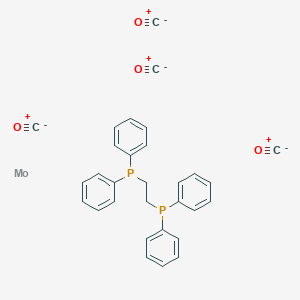
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
